REACTION_CXSMILES
|
Br[C:2]1[N:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6](=[O:12])[NH:7]2.FC(F)(F)C1N=CNC=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[NH:7]1[C:8]2[C:3](=[CH:2][N:11]=[CH:10][CH:9]=2)[CH:4]=[CH:5][C:6]1=[O:12] |f:2.3.4|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CC(NC2=CC=N1)=O
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
FC(C=1N=CNC1)(F)F
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring for 29 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
CUSTOM
|
Details
|
1.9 g of the crude product was obtained
|
Type
|
CUSTOM
|
Details
|
recrystallized three times from isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
dried in an oven at 100° C. for two days
|
Duration
|
2 d
|
Reaction Time |
29 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(C=CC2=CN=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |